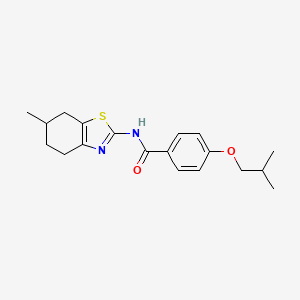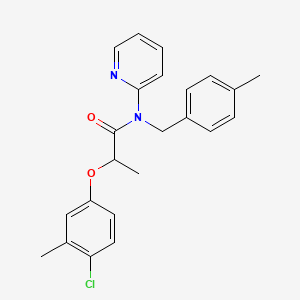![molecular formula C21H16N2OS B11346392 N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B11346392.png)
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide, often referred to as thiazole-based naphthalene carboxamide , belongs to the thiazole family of heterocyclic organic compounds. Its chemical structure features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles. The compound’s planar thiazole ring exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom, satisfying Hückel’s rule .
Preparation Methods
Synthetic Routes:
The synthesis of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide involves coupling reactions. Here are two possible routes:
-
Direct Synthesis
- Start with 2-phenylthiazol-4-ethylamine and naphthalene-1-carboxylic acid.
- React them under appropriate conditions (e.g., using coupling agents or catalysts) to form the desired compound.
-
Intermediate Approach
- Synthesize the intermediate 2-phenylthiazol-4-ethylamine.
- Couple this intermediate with naphthalene-1-carboxylic acid to obtain the target compound.
Industrial Production:
Industrial-scale production methods typically involve optimized synthetic routes, purification steps, and quality control processes.
Chemical Reactions Analysis
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide can undergo various reactions:
Electrophilic Substitution:
Nucleophilic Substitution:
Common reagents and conditions depend on the specific reaction type. Major products formed include derivatives of the compound with modified functional groups.
Scientific Research Applications
Chemistry:
Building Block:
Biology and Medicine:
Antimicrobial Activity:
Antitumor Potential:
Analgesic and Anti-Inflammatory Effects:
Industry:
Dyes and Biocides:
Mechanism of Action
The exact mechanism by which N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide exerts its effects depends on the specific application. For antimicrobial activity, it may disrupt essential cellular processes in microorganisms. Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
While N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide is unique in its structure, it shares similarities with other thiazole-based compounds. Notable examples include sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Tiazofurin (an antineoplastic agent) .
Properties
Molecular Formula |
C21H16N2OS |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H16N2OS/c24-20(19-12-6-10-15-7-4-5-11-18(15)19)22-13-17-14-25-21(23-17)16-8-2-1-3-9-16/h1-12,14H,13H2,(H,22,24) |
InChI Key |
CJBJCRSCDRBSFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11346318.png)
![2-(3-methylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11346324.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11346327.png)
![2-(2,3-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B11346332.png)
![5-bromo-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11346335.png)


![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide](/img/structure/B11346370.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11346374.png)
![N-(5-chloro-2-methoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11346384.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11346388.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide](/img/structure/B11346393.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B11346395.png)
